

Hpk1-IN-25 solubility and formulation for animal studies.

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Compound of Interest

Compound Name: *Hpk1-IN-25*

Cat. No.: *B12421007*

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Technical Support Center: Hpk1-IN-25

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using **Hpk1-IN-25** in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Hpk1-IN-25**?

A1: **Hpk1-IN-25** is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1). HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, **Hpk1-IN-25** blocks the downstream signaling cascade that suppresses T-cell activation, thereby enhancing anti-tumor immunity.

Q2: What is the recommended storage condition for **Hpk1-IN-25**?

A2: **Hpk1-IN-25** powder should be stored at -20°C for long-term stability. If dissolved in a solvent, it is recommended to store the solution at -80°C.^[1]

Q3: What is the solubility of **Hpk1-IN-25** in common solvents?

A3: **Hpk1-IN-25** is soluble in DMSO at a concentration of 10 mM.^[2] For other solvents, it is reported to be slightly soluble or insoluble at concentrations less than 1 mg/mL.^[1]

Q4: Can **Hpk1-IN-25** be used for in vivo animal studies?

A4: Yes, **Hpk1-IN-25** is designed for potential use in in vivo studies. Proper formulation is crucial for its delivery and efficacy.

Solubility and Formulation for Animal Studies

A critical aspect of in vivo studies is the appropriate formulation of the compound to ensure its bioavailability. Below is a summary of solubility information and a recommended formulation protocol.

Solubility Data

Solvent	Solubility	Notes
DMSO	10 mM ^[2]	
Other Solvents	< 1 mg/mL ^[1]	Refers to slight or insoluble nature

Recommended Formulation for Oral Gavage in Mice

For oral administration in mice, a common formulation approach for poorly soluble compounds involves a co-solvent system. While a specific protocol for **Hpk1-IN-25** is not readily available, a general and effective formulation for similar HPK1 inhibitors can be adapted.

Vehicle Composition:

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

Protocol:

- Prepare the stock solution: Dissolve **Hpk1-IN-25** in DMSO to create a concentrated stock solution. Gentle warming or sonication may be required to aid dissolution.
- Add PEG300: To the DMSO stock solution, add PEG300 and mix thoroughly until the solution is clear.
- Add Tween-80: Add Tween-80 to the mixture and vortex until it is homogenous.
- Add Saline: Finally, add saline to the mixture to reach the final desired volume and concentration. Mix well.
- Administration: The final formulation should be a clear solution and administered immediately after preparation.

Experimental Protocols

In Vivo Dosing by Oral Gavage in Mice

This protocol outlines the general steps for administering **Hpk1-IN-25** to mice via oral gavage.

Materials:

- **Hpk1-IN-25** formulation
- Appropriate gauge oral gavage needles (e.g., 20-22 gauge, curved)
- Syringes (1 mL)
- Mice (e.g., C57BL/6)

Procedure:

- Animal Handling: Acclimatize the mice to handling and the experimental setup for several days before the study begins.
- Dose Calculation: Calculate the required dose of **Hpk1-IN-25** based on the body weight of each mouse.

- Preparation of Formulation: Prepare the **Hpk1-IN-25** formulation as described in the section above. Ensure the final volume for gavage is appropriate for the mouse size (typically 5-10 mL/kg).
- Administration:
 - Securely restrain the mouse.
 - Gently insert the gavage needle into the esophagus.
 - Slowly administer the calculated volume of the **Hpk1-IN-25** formulation.
 - Carefully remove the gavage needle.
- Monitoring: Monitor the mice for any signs of distress or adverse reactions post-administration.

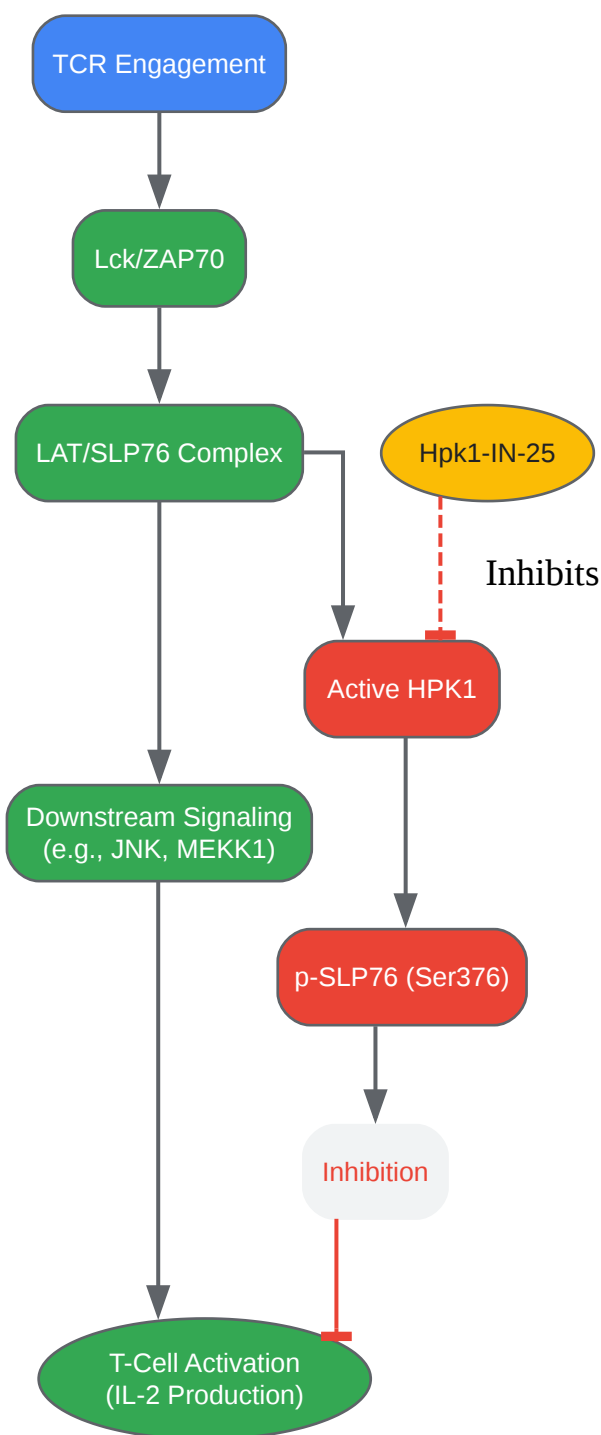
Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Precipitation of Hpk1-IN-25 in the formulation	* Incorrect solvent ratio. * Low temperature of the vehicle. * Compound concentration is too high.	* Ensure the correct order of solvent addition and thorough mixing at each step. * Gently warm the vehicle during preparation. * Reduce the final concentration of Hpk1-IN-25.
Animal distress or mortality after oral gavage	* Improper gavage technique leading to esophageal or tracheal injury. * Toxicity of the compound or formulation.	* Ensure proper training in oral gavage techniques. * Conduct a pilot study with a small group of animals to assess tolerability. * Consider reducing the dose or using an alternative formulation.
Lack of in vivo efficacy	* Poor bioavailability of the compound. * Inadequate dosing frequency or concentration. * Degradation of the compound in the formulation.	* Optimize the formulation to improve solubility and absorption. * Perform pharmacokinetic studies to determine the optimal dosing regimen. * Prepare the formulation fresh before each administration.

Signaling Pathways and Workflows

HPK1 Signaling Pathway in T-Cells

HPK1 is a key negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream substrates, leading to the dampening of the immune response. **Hpk1-IN-25** inhibits this process.

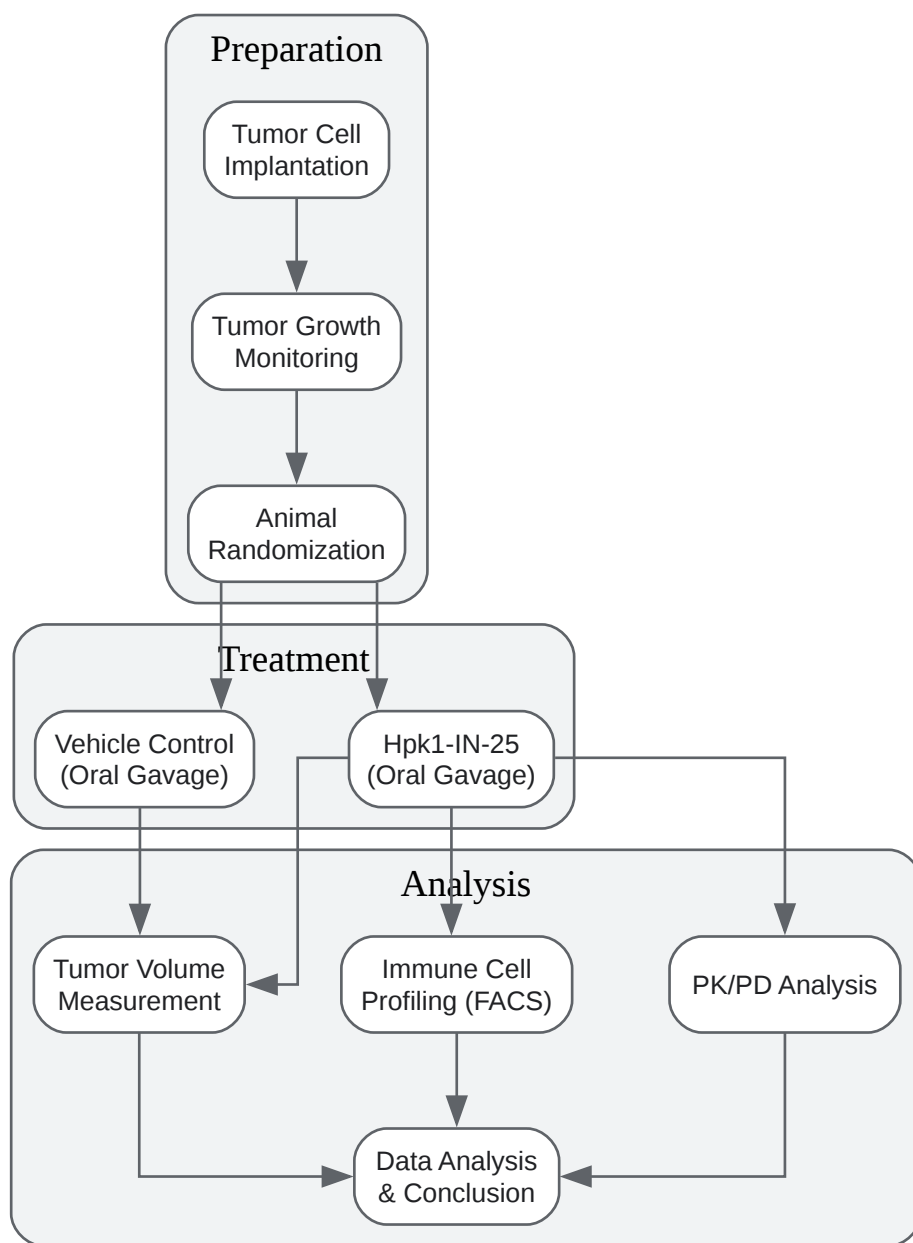


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Caption: HPK1 signaling cascade in T-cell activation and its inhibition by **Hpk1-IN-25**.

Experimental Workflow for In Vivo Studies

A typical workflow for evaluating the efficacy of **Hpk1-IN-25** in a murine tumor model.



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Caption: A standard workflow for an in vivo efficacy study of **Hpk1-IN-25**.

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